5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, piperidine, and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Formation of the oxadiazole ring: This can be synthesized by cyclization of a suitable acyl hydrazide with an appropriate nitrile.
Introduction of the piperidine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, particularly targeting specific enzymes or receptors.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or nucleic acids, affecting their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to similar compounds.
Biological Activity
5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the pyrazole and oxadiazole moieties linked through a piperidine group, which contributes to its diverse pharmacological profiles.
- Molecular Formula : C₁₀H₁₆N₄O
- Molecular Weight : Approximately 232.29 g/mol
- Structural Characteristics : The compound features a pyrazole ring, which is known for its biological activity, and an oxadiazole ring that enhances its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves several key reactions that can be conducted using various solvents such as dimethyl sulfoxide or ethanol. Catalysts are often employed to enhance yields and optimize reaction conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Breast cancer (MCF-7)
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the modulation of cellular pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of this compound have been explored for:
- Anti-inflammatory effects
- Anticonvulsant properties
These activities highlight the versatility of the compound in addressing various health issues .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profiles of this compound:
Compound Name | Structure | Key Features |
---|---|---|
3-(Piperidin-2-yl)-5-(phenyl)-1,2,4-oxadiazole | Structure | Exhibits similar anticancer properties but lacks pyrazole linkage. |
5-(Methylpyrazolyl)-3-pyridazinone | Structure | Shows antifungal activity but different pharmacological profile. |
4-(Piperidinylethoxy)phenol | Structure | Functions primarily as an analgesic. |
This table illustrates how modifications in structure can lead to varying biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives. For example:
- A study by Dhumal et al. highlighted the antitubercular activity of oxadiazole derivatives with piperidine moieties, showing good binding affinity to target proteins involved in bacterial metabolism .
- Another research effort demonstrated that certain derivatives exhibited moderate activity against a panel of cancer cell lines with IC50 values comparable to established chemotherapeutics .
Properties
Molecular Formula |
C12H17N5O |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
5-(2-ethylpyrazol-3-yl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H17N5O/c1-2-17-10(6-8-14-17)12-15-11(16-18-12)9-5-3-4-7-13-9/h6,8-9,13H,2-5,7H2,1H3 |
InChI Key |
KVRUJMXYKWNAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCCCN3 |
Origin of Product |
United States |
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